molecular formula C13H7F3N4O6 B11957995 N-Picryl-alpha,alpha,alpha-trifluoro-M-toluidine CAS No. 51859-13-3

N-Picryl-alpha,alpha,alpha-trifluoro-M-toluidine

Cat. No.: B11957995
CAS No.: 51859-13-3
M. Wt: 372.21 g/mol
InChI Key: MJGBRCNTJMOLMM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Picryl-alpha,alpha,alpha-trifluoro-M-toluidine typically involves the nitration of alpha,alpha,alpha-trifluoro-M-toluidine with picric acid under controlled conditions. The reaction is carried out in a suitable solvent, such as acetic acid, at a temperature range of 0-5°C to ensure the selective nitration of the toluidine ring. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

N-Picryl-alpha,alpha,alpha-trifluoro-M-toluidine undergoes various chemical reactions, including:

Scientific Research Applications

N-Picryl-alpha,alpha,alpha-trifluoro-M-toluidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Picryl-alpha,alpha,alpha-trifluoro-M-toluidine involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The picryl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

N-Picryl-alpha,alpha,alpha-trifluoro-M-toluidine can be compared with similar compounds such as:

This compound stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity compared to its analogs.

Properties

CAS No.

51859-13-3

Molecular Formula

C13H7F3N4O6

Molecular Weight

372.21 g/mol

IUPAC Name

2,4,6-trinitro-N-[3-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C13H7F3N4O6/c14-13(15,16)7-2-1-3-8(4-7)17-12-10(19(23)24)5-9(18(21)22)6-11(12)20(25)26/h1-6,17H

InChI Key

MJGBRCNTJMOLMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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